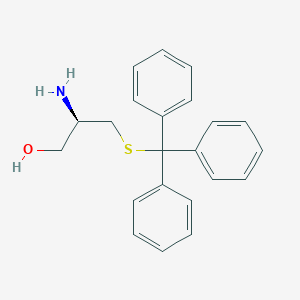

(R)-2-Amino-3-(tritylthio)propan-1-OL

カタログ番号 B2974734

CAS番号:

273401-69-7

分子量: 349.49

InChIキー: ZBGBEDOUDIAIHO-OAQYLSRUSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

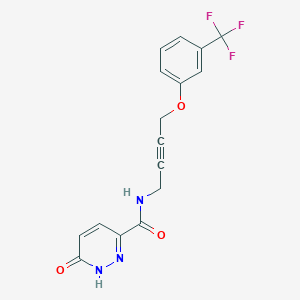

説明

“®-2-Amino-3-(tritylthio)propan-1-OL” is a compound that likely contains an amino group (-NH2), a tritylthio group (triphenylmethyl-sulfide), and a hydroxyl group (-OH) attached to a three-carbon backbone . The “®” indicates the configuration of the chiral carbon in the molecule.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS) . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the amino, tritylthio, and hydroxyl groups could all participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .科学的研究の応用

Pharmacological Derivatives and Treatment

- Pharmacological Derivatives - New derivatives of 1-phenoxy-3-amino-propane-2-ol, related to (R)-2-Amino-3-(tritylthio)propan-1-OL, have been developed for treating heart diseases, exhibiting beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).

Chemical Synthesis and Reactivity

- Gewald and Dimroth Reactions - (R)-2-Amino-3-(tritylthio)propan-1-OL analogs, like 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, are used in Gewald and Dimroth reactions for synthesizing 1,2,3-triazole and thiophene frameworks, demonstrating high reactivity and yielding products in minimal time (Pokhodylo & Shyyka, 2014).

Polyamine Synthesis

- Synthesis of Cyclic Polyamines - This compound is used in the synthesis of multifunctional polycationic polyamines, crucial in drug and gene delivery, through enzymatic generation of amino aldehyde from corresponding amino alcohols (Cassimjee, Marin, & Berglund, 2012).

Chemical Conformational Studies

- Conformational Analyses - The compound's derivatives, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, have been studied for their crystal structures and conformations, providing insights into molecular arrangements and interactions (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Fluorescent Biomarkers

- Development of Fluorescent Biomarkers - Derivatives of (R)-2-Amino-3-(tritylthio)propan-1-OL are being explored for creating fluorescent biomarkers, applicable in biodiesel quality control, demonstrating low acute toxicity and potential environmental safety (Pelizaro et al., 2019).

Cardioselectivity in Medicinal Chemistry

- Cardioselectivity Studies - Studies on cardioselectivity of beta-adrenoceptor blocking agents utilize related compounds, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, to explore their affinity to beta-adrenoceptors, significantly impacting cardiovascular therapeutic research (Rzeszotarski et al., 1979).

Antifungal Compound Synthesis

- Antifungal Compound Development - Synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, from compounds similar to (R)-2-Amino-3-(tritylthio)propan-1-OL, revealed high antifungal activity against Candida strains, offering a new avenue for antifungal drug development (Zambrano-Huerta et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NOS/c23-21(16-24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17,23H2/t21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGBEDOUDIAIHO-OAQYLSRUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(tritylthio)propan-1-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2974651.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974654.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2974655.png)

![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)

![ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2974663.png)

![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)

![N-(3-Methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2974671.png)